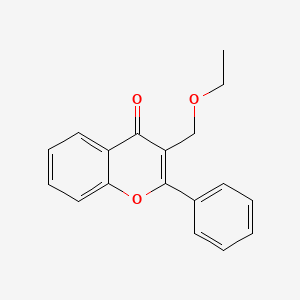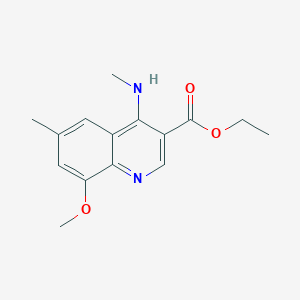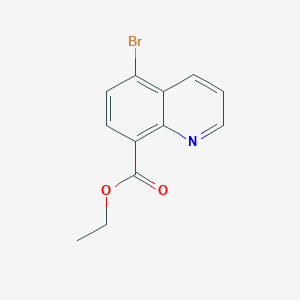
6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves several steps. One common method starts with the chlorination of 2-methylquinoline to produce 6,7-dichloro-2-methylquinoline. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield 6,7-Dichloro-4-hydrazino-2-methylquinoline. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Análisis De Reacciones Químicas
6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Aplicaciones Científicas De Investigación
6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals.
Industry: It is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with DNA replication and transcription processes, making it useful in cancer research .
Comparación Con Compuestos Similares
6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
6,7-Dichloro-4-methylquinoline: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride: Has a different chlorine substitution pattern, affecting its reactivity and applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research.
Propiedades
Número CAS |
1170377-12-4 |
|---|---|
Fórmula molecular |
C10H10Cl3N3 |
Peso molecular |
278.6 g/mol |
Nombre IUPAC |
(6,7-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c1-5-2-10(15-13)6-3-7(11)8(12)4-9(6)14-5;/h2-4H,13H2,1H3,(H,14,15);1H |
Clave InChI |
ZTJGEOBGOQBLAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one](/img/structure/B11845494.png)
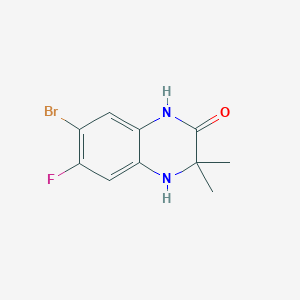
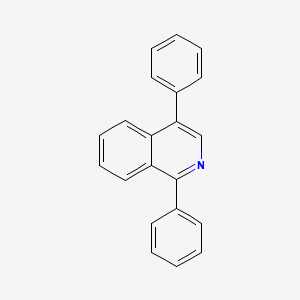
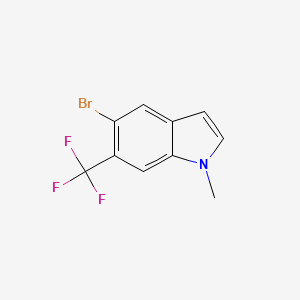
![(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11845547.png)
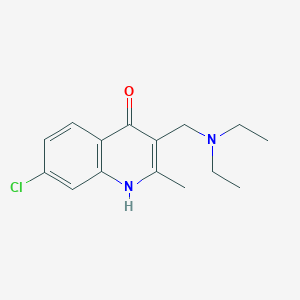
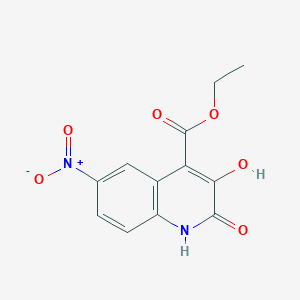
![Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11845560.png)
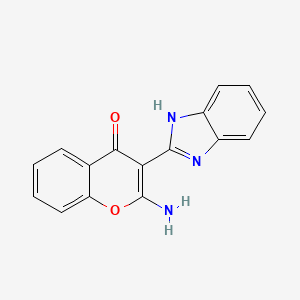
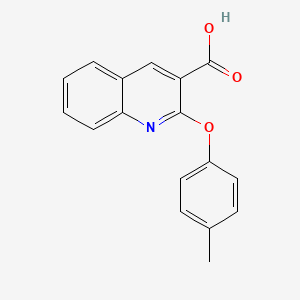
![6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B11845583.png)
